4-methyl-3-nitro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
4-methyl-3-nitro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by its unique structure, which includes a benzamide core substituted with a nitro group, a methyl group, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-nitro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Thiadiazole Ring Formation: The thiadiazole ring is formed by reacting appropriate thiosemicarbazide derivatives with carbon disulfide under basic conditions.
Coupling Reaction: The final coupling of the thiadiazole derivative with the nitrated benzamide is carried out using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for nitration and coupling reactions, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-nitro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation using bromine or chlorine.
Oxidation: The thiadiazole ring can be oxidized under strong oxidative conditions, leading to the formation of sulfoxides or sulfones.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Bromine (Br2), chlorine (Cl2)
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Major Products
Reduction: 4-methyl-3-amino-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
Substitution: 4-bromo-3-nitro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
Oxidation: 4-methyl-3-nitro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)sulfoxide
Scientific Research Applications
4-methyl-3-nitro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Industrial Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-methyl-3-nitro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes or proteins essential for the survival of microbial or cancer cells. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-3-nitro-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- 4-methyl-3-nitro-N-(5-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
Uniqueness
Compared to similar compounds, 4-methyl-3-nitro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is unique due to the specific positioning of the methyl and nitro groups, which can significantly influence its chemical reactivity and biological activity. This unique structure may result in different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.
Properties
IUPAC Name |
4-methyl-N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O4S2/c1-11-4-3-5-14(8-11)20-16(25)10-29-19-23-22-18(30-19)21-17(26)13-7-6-12(2)15(9-13)24(27)28/h3-9H,10H2,1-2H3,(H,20,25)(H,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNROTVUXWNWEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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